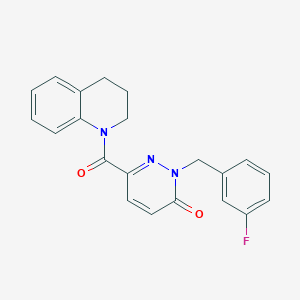
2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has been the focus of scientific research in recent years. It has shown potential in various applications, including medicinal chemistry and drug development. In
Mecanismo De Acción
The mechanism of action of 2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. The compound has been found to inhibit the activity of certain enzymes involved in cancer cell growth and beta-amyloid peptide aggregation.
Biochemical and Physiological Effects
2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce beta-amyloid peptide aggregation, and lower glucose levels in the blood. Additionally, the compound has been found to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one in lab experiments is its high purity and yield. The synthesis method has been optimized to yield a high-quality product. Additionally, the compound has shown promising results in various applications, making it a valuable tool for scientific research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacological activity.
Direcciones Futuras
There are several future directions for the study of 2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one. One area of research is the investigation of its potential in the treatment of other diseases such as cardiovascular diseases and neurodegenerative diseases. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its pharmacological effects. Furthermore, the development of novel analogs of the compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has shown potential in various applications, including medicinal chemistry and drug development. Its synthesis method has been optimized to yield high purity and yield of the compound. The compound has exhibited promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Its mechanism of action is not fully understood, but it is believed to interact with various molecular targets. The compound has shown various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Although it has limitations in lab experiments, its potential in scientific research is significant. There are several future directions for the study of this compound, including investigating its potential in the treatment of other diseases and developing novel analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis method of 2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one involves the reaction of 3-fluorobenzyl bromide with 3-amino-1,2,3,4-tetrahydroquinoline-2,4-dione in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrazine hydrate to obtain the final product. This method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one has been extensively studied for its potential in medicinal chemistry and drug development. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides. Additionally, the compound has shown anti-diabetic activity by reducing glucose levels in the blood.
Propiedades
IUPAC Name |
6-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-17-8-3-5-15(13-17)14-25-20(26)11-10-18(23-25)21(27)24-12-4-7-16-6-1-2-9-19(16)24/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWLXVCKACAMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorobenzyl)-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide](/img/structure/B2882380.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2882382.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2882383.png)
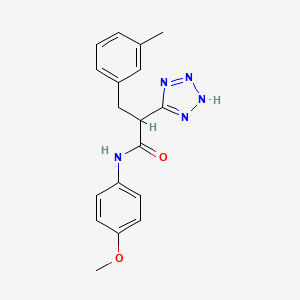
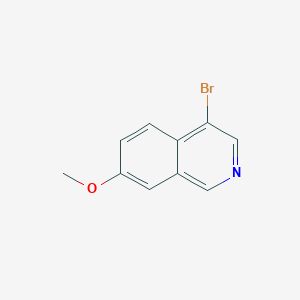
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)
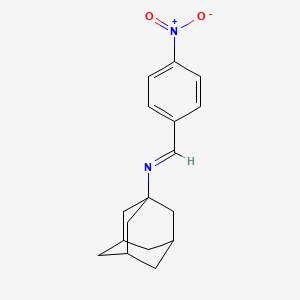


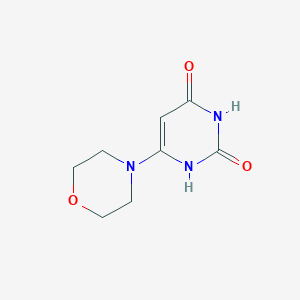
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)
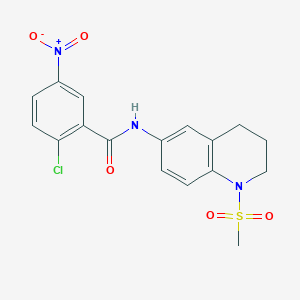
![N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2882401.png)